molecular formula C23H30N2O2 B11336497 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide

Cat. No.: B11336497
M. Wt: 366.5 g/mol
InChI Key: CKFNWSSBDBXWEM-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide is a synthetic organic compound with a complex structure It features an azepane ring, a 4-methylphenyl group, and a 4-methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the 4-methylphenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Introduction of the 4-methoxybenzamide moiety: This can be done through amide bond formation using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C23H30N2O2/c1-18-7-9-19(10-8-18)22(25-15-5-3-4-6-16-25)17-24-23(26)20-11-13-21(27-2)14-12-20/h7-14,22H,3-6,15-17H2,1-2H3,(H,24,26)

InChI Key

CKFNWSSBDBXWEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)OC)N3CCCCCC3

Origin of Product

United States

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